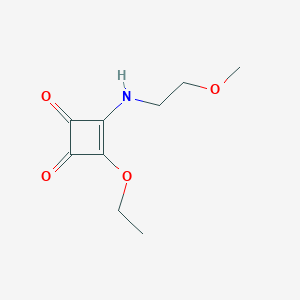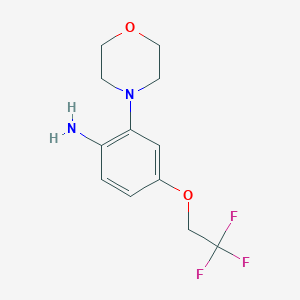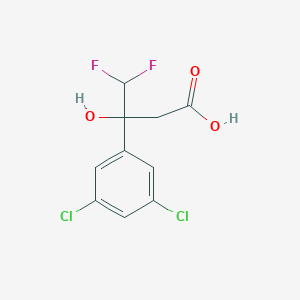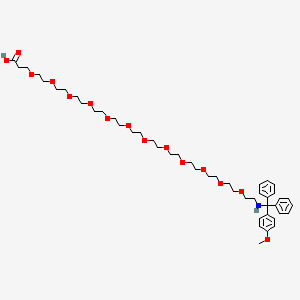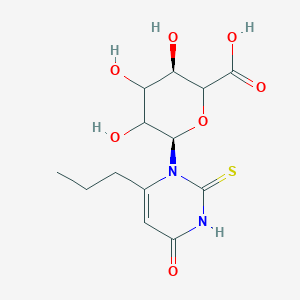
Propylthiouracil N-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylthiouracil N-beta-D-Glucuronide is a metabolite of propylthiouracil, a thionamide medication commonly prescribed for the management of hyperthyroidism and thyrotoxicosis . Propylthiouracil works by inhibiting the synthesis of thyroid hormones and blocking the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues . The glucuronidation of propylthiouracil, mediated by uridine 5′-diphospho-glucuronosyltransferases, is an important metabolic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Propylthiouracil N-beta-D-Glucuronide involves the glucuronidation of propylthiouracil. This process is typically carried out in vitro using human liver microsomes and uridine 5′-diphospho-glucuronosyltransferases . The reaction conditions include the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the process likely involves large-scale glucuronidation reactions using similar conditions to those used in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Propylthiouracil N-beta-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction where glucuronic acid is added to propylthiouracil . This reaction is catalyzed by uridine 5′-diphospho-glucuronosyltransferases .
Common Reagents and Conditions: The common reagents used in the glucuronidation of propylthiouracil include uridine 5′-diphospho-glucuronic acid and human liver microsomes . The reaction conditions involve the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
Major Products: The major product formed from the glucuronidation of propylthiouracil is this compound .
Aplicaciones Científicas De Investigación
Propylthiouracil N-beta-D-Glucuronide has several scientific research applications. It is used in metabolic studies to understand the glucuronidation process and the role of uridine 5′-diphospho-glucuronosyltransferases . This compound is also used in pharmacokinetic studies to investigate the metabolism and excretion of propylthiouracil . Additionally, it is used in toxicological studies to examine the hepatotoxicity of propylthiouracil and its metabolites .
Mecanismo De Acción
The mechanism of action of Propylthiouracil N-beta-D-Glucuronide involves its formation through the glucuronidation of propylthiouracil . This process is mediated by uridine 5′-diphospho-glucuronosyltransferases, which add glucuronic acid to propylthiouracil . The glucuronidation of propylthiouracil is an important metabolic pathway that facilitates its excretion from the body .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Propylthiouracil N-beta-D-Glucuronide include other glucuronide conjugates of thionamide medications, such as methimazole N-beta-D-Glucuronide and carbimazole N-beta-D-Glucuronide .
Uniqueness: This compound is unique in its specific formation from propylthiouracil, a medication used to manage hyperthyroidism and thyrotoxicosis . Its formation and metabolism are mediated by uridine 5′-diphospho-glucuronosyltransferases, which possess age-dependent expression . This compound is also unique in its role in the hepatotoxicity of propylthiouracil, making it an important subject of toxicological studies .
Propiedades
Fórmula molecular |
C13H18N2O7S |
|---|---|
Peso molecular |
346.36 g/mol |
Nombre IUPAC |
(3R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7?,8-,9?,10?,11-/m1/s1 |
Clave InChI |
FRRSJAKAIDIIKX-PBPDKXIHSA-N |
SMILES isomérico |
CCCC1=CC(=O)NC(=S)N1[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |
SMILES canónico |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
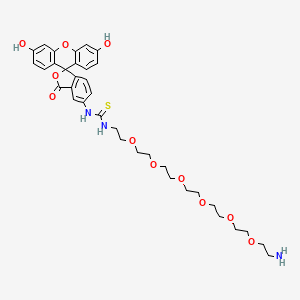
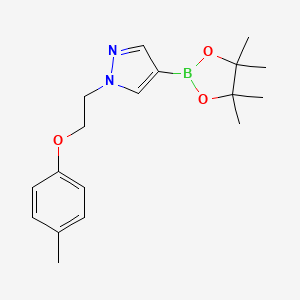
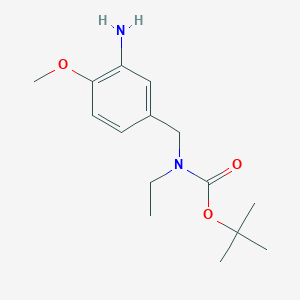
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
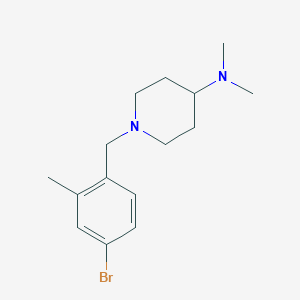
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
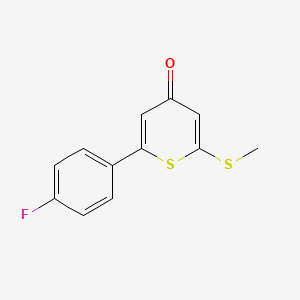
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
